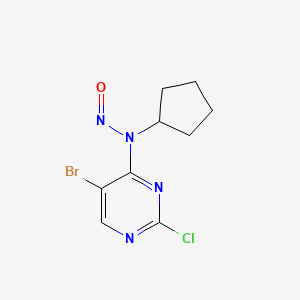

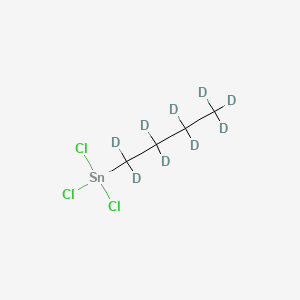

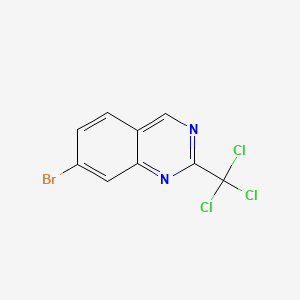

![molecular formula C8H18ClNO6 B13847459 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose](/img/structure/B13847459.png)

6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is a crucial intermediate in the synthetic process of miglitol, a drug used for the treatment of type II diabetes mellitus by inhibiting the hydrolysis of complex carbohydrates to glucose . This compound is produced from N-2-hydroxyethyl glucamine by resting cells of Gluconobacter oxydans, which has a series of membrane-bound dehydrogenases capable of oxidizing a variety of sugars, alcohols, and other polyhydroxy compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The primary method for synthesizing 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves the biotransformation of N-2-hydroxyethyl glucamine using Gluconobacter oxydans . This process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . The optimal conditions for this biotransformation include maintaining a high oxygen concentration for the coenzyme regeneration system in the cell .

Industrial Production Methods: In industrial settings, the production of this compound is enhanced by immobilizing Gluconobacter oxydans cells in a bubble column bioreactor . This method allows for repeated production cycles and improves the biocatalytic ability of the cells . The use of corn stover as a carrier and the addition of NH4Cl as a pH control strategy have been shown to increase production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution . The biotransformation process itself is an oxidation reaction catalyzed by sorbitol dehydrogenase .

Common Reagents and Conditions: The primary reagent used in the production of this compound is N-2-hydroxyethyl glucamine . The reaction conditions include maintaining a high oxygen concentration and using immobilized cells in a bioreactor .

Major Products: The major product formed from the biotransformation of N-2-hydroxyethyl glucamine is this compound, which is then used as an intermediate in the synthesis of miglitol .

Wissenschaftliche Forschungsanwendungen

6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as an intermediate in the synthesis of miglitol . In biology, it is studied for its role in the biotransformation process catalyzed by Gluconobacter oxydans . In medicine, it is crucial for the production of miglitol, which is used to treat type II diabetes mellitus . In industry, the compound’s production process is optimized for efficiency and cost-effectiveness .

Wirkmechanismus

The mechanism of action of 6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose involves its role as an intermediate in the synthesis of miglitol . The biotransformation process is catalyzed by a membrane-bound pyrroloquinoline quinine (PQQ)-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . This process results in the oxidation of N-2-hydroxyethyl glucamine to produce this compound .

Vergleich Mit ähnlichen Verbindungen

6-Deoxy-6-[(2-hydroxyethyl)amino]-alpha-L-sorbofuranose is unique in its role as an intermediate in the synthesis of miglitol . Similar compounds include other derivatives of N-2-hydroxyethyl glucamine, such as 6-deoxy-6-[(2-aminoethyl)amino]-alpha-L-sorbofuranose . These compounds share similar chemical structures but differ in their specific functional groups and applications .

Eigenschaften

Molekularformel |

C8H18ClNO6 |

|---|---|

Molekulargewicht |

259.68 g/mol |

IUPAC-Name |

(2R,3S,4S,5S)-5-[(2-hydroxyethylamino)methyl]-2-(hydroxymethyl)oxolane-2,3,4-triol;hydrochloride |

InChI |

InChI=1S/C8H17NO6.ClH/c10-2-1-9-3-5-6(12)7(13)8(14,4-11)15-5;/h5-7,9-14H,1-4H2;1H/t5-,6+,7-,8+;/m0./s1 |

InChI-Schlüssel |

LLTODBZFCZLXMM-PXXJPSRFSA-N |

Isomerische SMILES |

C(CO)NC[C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O.Cl |

Kanonische SMILES |

C(CO)NCC1C(C(C(O1)(CO)O)O)O.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

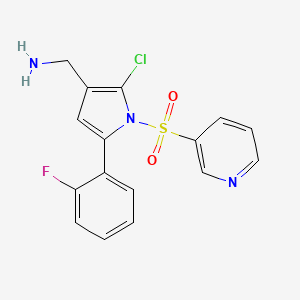

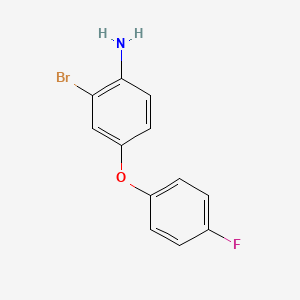

![ethyl N-[2-amino-4-[(2-methylphenyl)methoxy]phenyl]carbamate](/img/structure/B13847389.png)

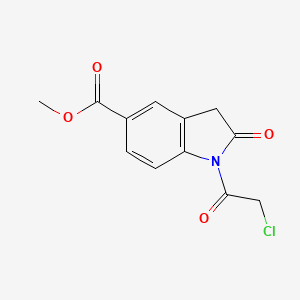

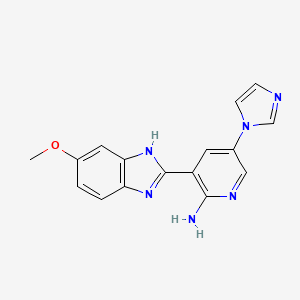

![tert-butyl N-[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate](/img/structure/B13847391.png)

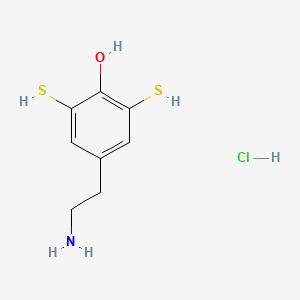

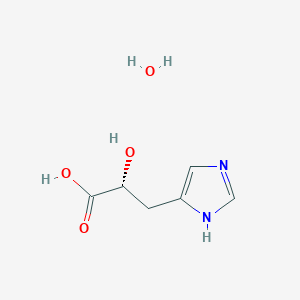

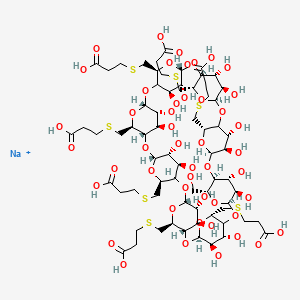

![(3R,6S)-3,4,5-trihydroxy-6-[[(8R,9R,13S,14R,17S)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13847462.png)